molecular formula C14H12O2 B12853149 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12853149
M. Wt: 212.24 g/mol
InChI Key: WFALZHHFUUNZNN-UHFFFAOYSA-N
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Description

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a hydroxymethyl (-CH2OH) group at the 4' position and an aldehyde (-CHO) group at the 4 position of the biphenyl scaffold. This compound is structurally distinct due to the combination of a polar hydroxymethyl substituent and a reactive aldehyde moiety, enabling diverse applications in organic synthesis, pharmaceuticals, and materials science. The hydroxymethyl group enhances hydrophilicity and provides a site for further derivatization, such as esterification or oxidation, distinguishing it from other biphenyl carbaldehydes .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H12O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-9,16H,10H2

InChI Key

WFALZHHFUUNZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Formation of the Biphenyl Core

  • Suzuki-Miyaura Coupling Reaction:
    The biphenyl core is typically constructed via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of an aryl boronic acid derivative with a halogenated benzene derivative under mild conditions. This method is favored for its high efficiency, tolerance to functional groups, and scalability.
    • Typical conditions: Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene, ethanol, water), temperature range 25–100 °C.
    • This step yields the biphenyl scaffold with substituents positioned for further functionalization.

Introduction of the Hydroxymethyl Group

  • Hydroxymethylation Reaction:
    The hydroxymethyl group at the 4' position is introduced by hydroxymethylation, commonly using formaldehyde as the hydroxymethylating agent. This reaction can be performed on a suitable biphenyl intermediate bearing a reactive site (e.g., halogen or boronic acid).

    • Conditions often involve mild acidic or basic media to facilitate the addition of the -CH2OH group.
    • This step enhances the polarity and reactivity of the molecule, enabling further transformations.
  • Alternative Grignard-Based Method:
    A patented industrially relevant method involves:

    • Halogenation of biphenyl to form 4-halogenated biphenyl (e.g., 4-chlorobiphenyl).
    • Formation of a Grignard reagent by reacting the 4-halogenated biphenyl with magnesium metal in an ether solvent (e.g., tetrahydrofuran) under nitrogen atmosphere.
    • Reaction of the Grignard reagent with a protected hydroxymethylating agent (e.g., XCH2OR, where X is halogen and R is a protecting group).
    • Acidic hydrolysis to remove protecting groups and yield 4-hydroxymethyl biphenyl.
      This method is noted for its mild conditions, cost-effectiveness, and suitability for scale-up, with yields reported around 83–85%.

Introduction of the Carbaldehyde Group

  • Formylation Reaction (Vilsmeier-Haack Reaction):
    The aldehyde group at the 4 position is introduced via formylation, typically using the Vilsmeier-Haack reaction. This involves the reaction of the biphenyl intermediate with a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
    • The reaction proceeds under controlled temperature (0–25 °C) to avoid side reactions.
    • This step installs the reactive aldehyde moiety essential for further synthetic applications.

Industrial Production Considerations

  • Industrial synthesis often employs continuous flow reactors and automated systems to optimize reaction times, yields, and product purity.
  • Scale-up involves careful control of reaction parameters such as temperature, reagent stoichiometry, and purification steps to maintain consistency.
Step Reaction Type Reagents/Conditions Notes
Biphenyl Core Formation Suzuki-Miyaura Coupling Aryl boronic acid + aryl halide, Pd catalyst, base Mild temperature, high yield
Hydroxymethyl Group Introduction Hydroxymethylation / Grignard Reaction Formaldehyde or Grignard reagent from 4-halobiphenyl + XCH2OR, acid hydrolysis Mild conditions, scalable, 83–85% yield
Carbaldehyde Group Introduction Vilsmeier-Haack Formylation DMF + POCl3, 0–25 °C Selective formylation at 4-position
  • The Grignard-based method for hydroxymethylation is advantageous due to the availability of raw materials (biphenyl, magnesium, halogenated reagents), mild reaction conditions (room temperature to reflux), and high yields (up to 85%). The process involves careful control of temperature during addition and hydrolysis steps to ensure product purity and minimize side reactions.

  • Suzuki-Miyaura coupling remains the gold standard for biphenyl core construction due to its robustness and functional group tolerance. The choice of catalyst and base can be optimized depending on the substrate to improve yield and reduce reaction time.

  • The Vilsmeier-Haack reaction is a well-established method for introducing aldehyde groups on aromatic rings, providing high regioselectivity and compatibility with other functional groups present on the biphenyl scaffold.

Chemical Reactions Analysis

Types of Reactions

4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Halogens, nitro groups

Major Products

    Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carbaldehyde

    Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

One of the most significant applications of 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde is in the field of medicinal chemistry. Recent studies have highlighted its potential as an allosteric modulator for dopamine receptors, particularly the D1 receptor.

Case Study: Dopamine Receptor Modulation

A study demonstrated that derivatives of this compound exhibited a substantial increase in dopamine receptor activity, with a potentiation effect exceeding 55% in vitro. This suggests potential therapeutic applications in treating conditions such as Parkinson's disease and schizophrenia by enhancing dopaminergic signaling without the risks associated with direct agonists .

Table 1: Summary of Potentiation Effects

CompoundPotentiation Effect (%)
This compound55
Other tested derivativesVaries (10-50)

Cosmetic Formulation Applications

In the realm of cosmetic science, this compound is being explored for its potential as a skin-conditioning agent. Its ability to enhance skin hydration and stability makes it an attractive candidate for inclusion in various formulations.

Case Study: Skin Bioavailability and Stability

Research has indicated that incorporating this compound into topical formulations can significantly improve skin hydration levels. A study employing Box-Behnken design methodologies found that formulations containing this compound exhibited enhanced sensory properties and moisturizing effects compared to traditional formulations .

Table 2: Effects of this compound in Cosmetic Formulations

ParameterControl FormulationFormulation with Compound
Moisturizing Effect (Scale 1-10)58
Skin Hydration (Measured)Baseline+30%

Material Science Applications

Beyond its biological applications, this compound is also being investigated for its utility in material sciences. Its structural properties lend themselves to use in organic electronics and polymer chemistry.

Case Study: Organic Electronics

Research has shown that incorporating biphenyl derivatives into polymer matrices can enhance electrical conductivity and stability. This property can be harnessed for developing advanced materials used in organic light-emitting diodes (OLEDs) and solar cells .

Table 3: Electrical Properties of Materials with Biphenyl Derivatives

Material TypeConductivity (S/m)
Traditional Polymers<0.01
Polymers with Biphenyl Derivatives0.05 - 0.2

Mechanism of Action

The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and interact with nucleophiles, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Compound Name Substituent(s) Key Properties
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 4'-F Electron-withdrawing fluorine enhances aldehyde electrophilicity; used in COX-1 inhibitors
[1,1'-biphenyl]-4-carbaldehyde None (parent compound) Baseline reactivity for nucleophilic additions; precursor to nitrones with neuroprotective activity
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde 4'-O(CH2)9CH3 Long alkyl chain increases hydrophobicity; applied in liquid crystal synthesis
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 4'-CF3 Strong electron-withdrawing effect; alters electronic properties for material science
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde 4'-CH2OH Polar group improves solubility and enables hydrogen bonding; versatile in functionalization

Key Insights :

  • Electron-withdrawing groups (e.g., -F, -CF3) increase the aldehyde's electrophilicity, favoring nucleophilic additions .
  • Hydroxymethyl enhances polarity and solubility in polar solvents compared to alkyl or halogen substituents .
  • The parent compound ([1,1'-biphenyl]-4-carbaldehyde) serves as a versatile intermediate for nitrones and Schiff bases .

Neuroprotective Agents

  • Biphenyl nitrones derived from [1,1'-biphenyl]-4-carbaldehyde exhibit antioxidant and neuroprotective effects, with bis-nitrones (e.g., BPHBN5) showing superior activity in oxidative stress models .

Materials Science

  • Triarylamine ligands (e.g., 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde)) form 2D covalent organic frameworks (COFs) for catalysis and gas storage .
  • Hydroxymethyl analog : The -CH2OH group could enable post-synthetic modifications (e.g., crosslinking) in COFs or metal-organic frameworks (MOFs) .

Reactivity in Further Transformations

  • Aldehyde Condensations : Parent and fluoro derivatives participate in Horner-Wadsworth-Emmons (HWE) reactions to form vinylene-linked polymers .
  • Hydroxymethyl Derivative : The -CH2OH group can undergo oxidation to -COOH or esterification, expanding utility in drug conjugation or polymer synthesis .

Biological Activity

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, synthesizing research findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a biphenyl structure with a hydroxymethyl group and an aldehyde functional group, which are critical for its biological interactions. The presence of these functional groups may influence its reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to biphenyl compounds. For instance, modifications at the C-4 position of similar compounds have shown significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells.

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that the potency of compounds can be significantly affected by substituents at specific positions. For example, certain derivatives exhibited up to 10-fold higher potency compared to curcumin against MDA-MB-231 cells, suggesting that modifications similar to those in this compound could enhance anticancer activity ( ).

CompoundCell LineIC50 (µM)Relative Potency
CurcuminMDA-MB-231201
Compound AMDA-MB-231210
Compound BHCT-11654

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that biphenyl compounds may exhibit antiviral activity. For instance, certain derivatives have been studied for their ability to inhibit HIV-1 entry by targeting the gp120 protein.

Case Study: HIV-1 Inhibition

A study investigating the antiviral properties of similar biphenyl derivatives revealed that certain compounds showed promising activity against HIV-1 with IC50 values in the low micromolar range. The selectivity index for these compounds was favorable, indicating a balance between antiviral efficacy and cytotoxicity ( ).

CompoundTarget VirusIC50 (µM)CC50 (µM)Selectivity Index
Compound XHIV-15.0306.0
Compound YHIV-13.5257.14

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that modifications can enhance solubility and stability, which are crucial for effective drug delivery.

Toxicity Profile

The toxicity profile of related biphenyl compounds indicates that while some exhibit significant biological activity, they may also present cytotoxic effects at higher concentrations. Therefore, careful dose optimization is necessary to maximize therapeutic benefits while minimizing adverse effects ( ).

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